molecular formula C16H16N2O5 B5724330 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide

4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B5724330
M. Wt: 316.31 g/mol
InChI Key: KYHFYMDOGBXSIY-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide is a chemical compound with the molecular formula C16H17NO5 It is a benzamide derivative characterized by the presence of ethoxy, methoxy, and nitro functional groups attached to the benzene ring

Properties

IUPAC Name

4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-3-23-15-8-7-11(9-14(15)18(20)21)16(19)17-12-5-4-6-13(10-12)22-2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHFYMDOGBXSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The nitration of 4-ethoxybenzamide to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Methoxylation: The introduction of the methoxy group at the 3-position of the phenyl ring. This can be done using methanol and a suitable catalyst such as sulfuric acid or hydrochloric acid.

    Amidation: The final step involves the reaction of the nitrated and methoxylated intermediate with 3-methoxyaniline to form the desired benzamide derivative. This reaction can be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions. For example, the ethoxy group can be replaced by other nucleophiles such as thiols or amines.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: 4-ethoxy-N-(3-methoxyphenyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(3-methoxyphenyl)benzamide
  • 4-methoxy-N-(3-methoxyphenyl)benzamide
  • 4-ethoxy-N-phenylbenzamide

Uniqueness

4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide is unique due to the presence of both ethoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it different from other similar benzamide derivatives.

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